molecular formula C14H15ClN2O B14863275 5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole

5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole

Cat. No.: B14863275
M. Wt: 262.73 g/mol
InChI Key: OJQMQPSHHKBRTI-UHFFFAOYSA-N
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Description

5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole is a heterocyclic compound that features a unique combination of an oxazole ring, a pyrrolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include carboxylic acids and amines.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an electrophilic precursor.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts alkylation reaction, where the chlorophenyl moiety is introduced to the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxazole ring, resulting in the formation of dihydro-oxazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[(3-Bromophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole: Similar structure but with a bromine atom instead of chlorine.

    5-[(3-Fluorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

5-[(3-Chlorophenyl)methyl]-2-(pyrrolidin-3-yl)-1,3-oxazole is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-pyrrolidin-3-yl-1,3-oxazole

InChI

InChI=1S/C14H15ClN2O/c15-12-3-1-2-10(6-12)7-13-9-17-14(18-13)11-4-5-16-8-11/h1-3,6,9,11,16H,4-5,7-8H2

InChI Key

OJQMQPSHHKBRTI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(O2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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